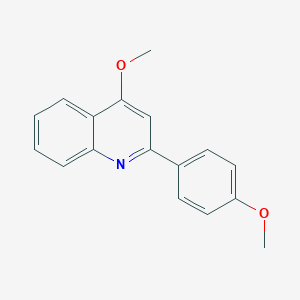

4-Methoxy-2-(4-methoxyphenyl)quinoline

Beschreibung

4-Methoxy-2-(4-methoxyphenyl)quinoline is a substituted quinoline derivative characterized by two methoxy groups: one at the 4-position of the quinoline ring and another at the para-position of the phenyl group attached to the 2-position of the quinoline core. Its molecular formula is $ \text{C}{18}\text{H}{16}\text{NO}_2 $, and it exhibits distinct physicochemical properties, including a melting point of 181–182 °C (ethanol) and UV-vis absorption maxima around 310–390 nm due to conjugated π-systems . The compound is synthesized via multi-step reactions involving halogenation and cyclization, as demonstrated by its dibromo derivative (6,8-dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline), which is synthesized using iodine in methanol with a 65% yield .

Eigenschaften

CAS-Nummer |

144709-03-5 |

|---|---|

Molekularformel |

C17H15NO2 |

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

4-methoxy-2-(4-methoxyphenyl)quinoline |

InChI |

InChI=1S/C17H15NO2/c1-19-13-9-7-12(8-10-13)16-11-17(20-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |

InChI-Schlüssel |

YTWHBYPYZLSPLQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

- 5,7-Dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone (1): This quinolinone derivative replaces the quinoline’s 2-phenyl group with a hydroxyl group at C-2 and adds methoxy groups at C-5 and C-5.

- 6-Methoxy-2-arylquinoline-4-carboxylates: Derivatives such as methyl 6-methoxy-2-phenylquinoline-4-carboxylate feature a carboxylate ester at C-4, which increases polarity and may enhance binding to biological targets like P-glycoprotein. The absence of a 4-methoxyphenyl group in these compounds reduces steric bulk but diminishes π-conjugation .

Photophysical Properties

- UV-vis Absorption: 4-Methoxy-2-(4-methoxyphenyl)quinoline derivatives exhibit strong absorption at 310–350 nm (π–π* transitions) and 360–380 nm (charge-transfer bands). Chloro or fluoro substituents on the styryl groups reduce absorption intensity compared to methoxy groups, which enhance electron density and conjugation . For example, compound 6d (with 4-methoxyphenyl and 4-fluorophenyl groups) shows higher absorptivity than 6h (4-chlorophenyl substituents) due to superior electron donation .

Comparative Data Table

Vorbereitungsmethoden

Friedländer Quinoline Synthesis

The Friedländer method remains a cornerstone for synthesizing substituted quinolines. This approach involves condensing an o-aminobenzaldehyde derivative with a ketone bearing the desired substituents. For 4-methoxy-2-(4-methoxyphenyl)quinoline, the reaction typically proceeds as follows:

-

Starting Materials :

-

o-Amino-4-methoxybenzaldehyde (or its protected derivative)

-

4-Methoxyacetophenone

-

-

Reaction Conditions :

-

Mechanism :

-

Yield Optimization :

Example Protocol :

Microwave-Assisted One-Pot Synthesis

Silica Gel-Promoted Cyclization

A rapid, solvent-free method utilizes microwave irradiation and silica gel as a heterogeneous catalyst:

-

Procedure :

-

Advantages :

-

Mechanistic Insights :

Data Table : Comparison of Microwave vs. Conventional Heating

| Condition | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave (440 W) | 0.5 | 78 | 97 |

| Conventional Reflux | 8 | 68 | 92 |

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Late-Stage Functionalization

This method constructs the quinoline core first, followed by introducing the 4-methoxyphenyl group via cross-coupling:

-

Step 1 : Synthesis of 4-Methoxy-2-bromoquinoline

-

Step 2 : Coupling with 4-Methoxyphenylboronic Acid

Critical Parameters :

-

Excess boronic acid (1.5 eq) improves conversion in sterically hindered systems.

-

Ethylene glycol as a co-solvent enhances solubility of polar intermediates.

Vilsmeier-Haack Reaction for Quinoline Ring Formation

Formylation-Chlorination Sequence

The Vilsmeier-Haack reagent (POCl₃/DMF) facilitates simultaneous formylation and cyclization:

-

Substrate : N-(4-Methoxyphenyl)acetamide

-

Reaction :

-

Challenges :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Friedländer Synthesis | High atom economy | Requires o-aminobenzaldehyde | 65–75 |

| Microwave Cyclization | Rapid, solvent-free | Scalability issues | 70–80 |

| Suzuki Coupling | Modular late-stage modification | Multi-step, expensive catalysts | 80–88 |

| Vilsmeier-Haack | Direct ring formation | Risk of over-halogenation | 60–70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.